N-(2-methoxyphenyl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide
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Overview
Description
N-(2-METHOXYPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a methoxyphenyl group, a methyl-substituted phenoxy group, and a morpholine sulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate reagent to introduce the amide functionality.
Introduction of the Methyl-Substituted Phenoxy Group: This step involves the reaction of the intermediate with 2-methyl-4-chlorophenol under basic conditions to form the phenoxy linkage.
Addition of the Morpholine Sulfonyl Group: The final step involves the reaction of the intermediate with morpholine-4-sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-(2-METHOXYPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHOXYPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE: can be compared with other amides and phenoxy derivatives, such as:
Uniqueness
The uniqueness of N-(2-METHOXYPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H24N2O6S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetamide |
InChI |
InChI=1S/C20H24N2O6S/c1-15-13-16(29(24,25)22-9-11-27-12-10-22)7-8-18(15)28-14-20(23)21-17-5-3-4-6-19(17)26-2/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) |
InChI Key |
NMBQBYRZDYAYGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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